molecular formula C15H26Cl4N4O2S B14686867 1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride CAS No. 35898-78-3

1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride

Cat. No.: B14686867
CAS No.: 35898-78-3
M. Wt: 468.3 g/mol
InChI Key: IVNWLMSWCBZIIR-UHFFFAOYSA-N
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Description

1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a piperazine ring, a sulfonyl group, and bis(2-chloroethyl)amino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable precursor to form the bis(2-chloroethyl)amino group.

    Attachment of the sulfonyl group: The sulfonyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the amino group on the aromatic ring.

    Formation of the piperazine ring: The piperazine ring is formed by reacting the intermediate compound with a suitable piperazine derivative.

    Final assembly and purification: The final compound is assembled by combining the intermediate products and purifying the final product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

    Purification techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

    Quality control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to interfere with DNA replication.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: An alkylating agent used in cancer treatment with a similar mechanism of action.

    Cyclophosphamide: Another alkylating agent with broad applications in cancer therapy.

    Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.

Uniqueness

1-((3-Amino-4-(bis(2-chloroethyl)amino)phenyl)sulphonyl)-4-methylpiperazine dihydrochloride is unique due to its specific chemical structure, which combines a piperazine ring, a sulfonyl group, and bis(2-chloroethyl)amino groups

Properties

CAS No.

35898-78-3

Molecular Formula

C15H26Cl4N4O2S

Molecular Weight

468.3 g/mol

IUPAC Name

1-N,1-N-bis(2-chloroethyl)-4-(4-methylpiperazin-1-yl)sulfonylbenzene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C15H24Cl2N4O2S.2ClH/c1-19-8-10-21(11-9-19)24(22,23)13-2-3-15(14(18)12-13)20(6-4-16)7-5-17;;/h2-3,12H,4-11,18H2,1H3;2*1H

InChI Key

IVNWLMSWCBZIIR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N(CCCl)CCCl)N.Cl.Cl

Origin of Product

United States

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